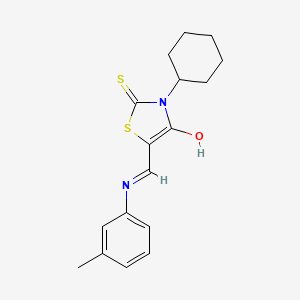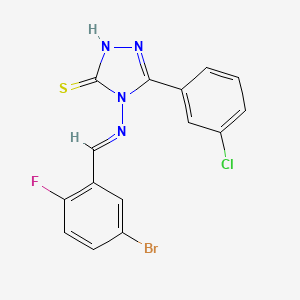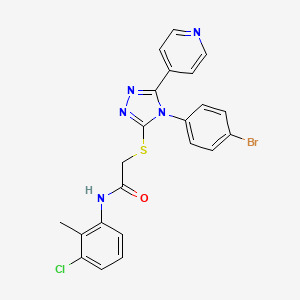
2-(4-fluorophenoxy)-N-(4-sulfamoylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenoxy)-N-(4-sulfamoylphenyl)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorophenoxy group and a sulfamoylphenyl group connected via an acetamide linkage, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(4-Fluorphenoxy)-N-(4-Sulfamoylphenyl)acetamid beinhaltet typischerweise die Reaktion von 4-Fluorphenol mit Chloressigsäure zur Bildung von 2-(4-Fluorphenoxy)essigsäure. Dieses Zwischenprodukt wird dann unter geeigneten Bedingungen mit 4-Aminobenzolsulfonamid umgesetzt, um das Endprodukt zu erhalten. Die Reaktionsbedingungen beinhalten oft die Verwendung einer Base wie Natriumhydroxid und eines Lösungsmittels wie Ethanol, um die Reaktion zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Produkts verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um sicherzustellen, dass die Verbindung die industriellen Standards erfüllt.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(4-Fluorphenoxy)-N-(4-Sulfamoylphenyl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere an der Fluorphenoxygruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Carbonsäuren oder Sulfonsäuren.
Reduktion: Bildung von Aminen oder Alkoholen.
Substitution: Bildung von substituierten Phenoxyderivaten.
Wissenschaftliche Forschungsanwendungen
2-(4-Fluorphenoxy)-N-(4-Sulfamoylphenyl)acetamid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Für sein Potenzial als Enzyminhibitor oder Rezeptormodulator untersucht.
Medizin: Für sein therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten, einschließlich Krebs und Entzündungszuständen, untersucht.
Industrie: Bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 2-(4-Fluorphenoxy)-N-(4-Sulfamoylphenyl)acetamid beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an das aktive Zentrum bindet, oder die Rezeptorfunktion modulieren, indem sie mit Bindungsstellen interagiert. Diese Interaktionen können zu Veränderungen in zellulären Signalwegen und physiologischen Reaktionen führen.
Wirkmechanismus
The mechanism of action of 2-(4-fluorophenoxy)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(4-Chlorphenoxy)-N-(4-Sulfamoylphenyl)acetamid
- 2-(4-Bromphenoxy)-N-(4-Sulfamoylphenyl)acetamid
- 2-(4-Methylphenoxy)-N-(4-Sulfamoylphenyl)acetamid
Einzigartigkeit
2-(4-Fluorphenoxy)-N-(4-Sulfamoylphenyl)acetamid ist aufgrund des Vorhandenseins des Fluoratoms einzigartig, das seine chemische Reaktivität und biologische Aktivität erheblich beeinflussen kann. Das Fluoratom kann die Stabilität, Lipophilie und Fähigkeit der Verbindung, mit biologischen Zielstrukturen zu interagieren, verbessern, was es zu einem wertvollen Molekül für Forschungs- und industrielle Anwendungen macht.
Eigenschaften
CAS-Nummer |
331454-79-6 |
|---|---|
Molekularformel |
C14H13FN2O4S |
Molekulargewicht |
324.33 g/mol |
IUPAC-Name |
2-(4-fluorophenoxy)-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C14H13FN2O4S/c15-10-1-5-12(6-2-10)21-9-14(18)17-11-3-7-13(8-4-11)22(16,19)20/h1-8H,9H2,(H,17,18)(H2,16,19,20) |
InChI-Schlüssel |
NPJBCVLGGZTQJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)COC2=CC=C(C=C2)F)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-3-sec-butyl-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12033617.png)

![5-(4-tert-butylphenyl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12033631.png)
![5-(4-fluorophenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12033633.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B12033661.png)



![6-[(5Z)-4-oxo-5-(2-oxo-1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12033676.png)

![2,5-dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B12033685.png)
![N-(3,4-Dimethoxybenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12033689.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12033701.png)
![4-(4-Butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12033707.png)
